1-Cyclopropylcyclopentan-1-amine;hydrochloride

Lipophilicity Drug Design ADME Properties

Source high-purity 1-Cyclopropylcyclopentan-1-amine;hydrochloride (Min. 95%) as a versatile hydrochloride salt for enhanced solubility and stability in bioassays. This sterically constrained, sp3-rich scaffold (C8H16ClN, XLogP3~1.1) offers a defined 3D geometry for scaffold hopping from phenethylamine chemotypes, ideally suited to optimize CNS drug properties, modulate kinase selectivity, or pre-organize rigid covalent fragment libraries. Choose this building block to improve pharmacodynamics where generic cycloalkylamines predictably fail. We ensure reliable supply for your research and development pipelines.

Molecular Formula C8H16ClN
Molecular Weight 161.67
CAS No. 1222098-11-4
Cat. No. B1651071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylcyclopentan-1-amine;hydrochloride
CAS1222098-11-4
Molecular FormulaC8H16ClN
Molecular Weight161.67
Structural Identifiers
SMILESC1CCC(C1)(C2CC2)N.Cl
InChIInChI=1S/C8H15N.ClH/c9-8(7-3-4-7)5-1-2-6-8;/h7H,1-6,9H2;1H
InChIKeyPOARZGPMEJFIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropylcyclopentan-1-amine;hydrochloride (CAS 1222098-11-4): A Constrained Cycloalkylamine Building Block for Medicinal Chemistry


1-Cyclopropylcyclopentan-1-amine;hydrochloride (CAS 1222098-11-4) is a sterically constrained primary cycloalkylamine, featuring a cyclopropyl group attached to the 1-position of a cyclopentane ring, supplied as a hydrochloride salt for enhanced stability and handling . This compound serves as a versatile building block in medicinal chemistry, where its unique sp3-rich scaffold and defined spatial geometry are leveraged to modulate the physicochemical and pharmacokinetic properties of lead candidates. Its molecular formula is C8H16ClN, with a molecular weight of 161.7 g/mol and a calculated LogP (XLogP3) of 1.1 for the free base [1][2].

Substitution Risks for 1-Cyclopropylcyclopentan-1-amine;hydrochloride: Why Generic Cycloalkylamines Are Not Interchangeable


The selection of 1-cyclopropylcyclopentan-1-amine;hydrochloride over simpler or isomeric cycloalkylamines is driven by the need for a unique combination of steric, electronic, and lipophilic properties that cannot be replicated by generic substitutions. Direct, head-to-head quantitative performance data in biological assays is limited for this specific catalog compound [1]; however, its calculated physicochemical profile establishes a distinct chemical space compared to its closest analogs. Using a cyclopentanamine (LogP ~0.6-1.1) or a regioisomeric (1-cyclopentylcyclopropyl)amine would predictably alter a molecule's lipophilicity, basicity, and 3D conformation, potentially leading to significant shifts in target binding, metabolic stability, and overall pharmacokinetic performance. The evidence below details these quantifiable physicochemical differences that make generic substitution a high-risk strategy in rational drug design.

Quantitative Differentiation Guide for 1-Cyclopropylcyclopentan-1-amine;hydrochloride: Evidence-Based Comparator Analysis


Lipophilicity Balancing: LogP Comparison Against Cyclopentanamine and Its Regioisomer

The compound's calculated LogP (XLogP3 = 1.1) places it in an intermediate lipophilicity space between the more polar cyclopentanamine (XLogP = 0.6) and its more lipophilic regioisomer, 1-cyclopentylcyclopropan-1-amine (Log P ≈ 1.43) [1][2]. This balance is critical for optimizing membrane permeability while potentially avoiding the high metabolic clearance associated with very lipophilic amines.

Lipophilicity Drug Design ADME Properties

Hydrogen Bond Donor (HBD) Count: Impact on Permeability and CNS Drug Design

The target compound features a single hydrogen bond donor (HBD) in its primary amine group [1]. This is a critical parameter for designing orally bioavailable drugs, especially those targeting the central nervous system (CNS), where a total HBD count ≤ 3 is a component of Lipinski's and related CNS MPO rules. In contrast, its regioisomer, 1-cyclopentylcyclopropan-1-amine, also has one HBD but a higher LogP, and creating a secondary amine analog would eliminate the HBD but drastically alter basicity [2]. The specific HBD count combined with the target's unique LogP creates a distinct, non-interchangeable profile.

Medicinal Chemistry CNS Penetration Permeability

Polar Surface Area (PSA) and Conformational Constraint: Refining Target Selectivity

The target compound and its regioisomer share nearly identical topological polar surface area (TPSA) values, both approximately 26.02 Ų [1][2]. For comparison, cyclopentanamine has a TPSA of 26.02 Ų [3]. Crucially, however, the attachment of the bulky cyclopentane ring directly to the nitrogen-bearing carbon in the target compound creates a distinct, more constrained three-dimensional geometry compared to the regioisomer, where the smaller cyclopropane ring is the point of attachment. This difference in scaffold shape, despite identical TPSA, can lead to divergent presentations of the amine pharmacophore to a biological target, enabling the exploration of unique vectors in the target's binding pocket.

Selectivity Conformational Analysis Scaffold Design

Optimal Research Scenarios for Procuring 1-Cyclopropylcyclopentan-1-amine;hydrochloride


Scaffold Hopping in G-Protein Coupled Receptor (GPCR) Agonist Programs

The unique sp3-rich, conformationally constrained scaffold of 1-cyclopropylcyclopentan-1-amine;hydrochloride makes it an excellent candidate for scaffold-hopping exercises from known phenethylamine or tryptamine chemotypes. Its distinct 3D geometry, when used to replace a flexible amine linker, can probe new regions of a GPCR binding pocket, potentially improving subtype selectivity. The intermediate LogP (XLogP3 = 1.1) is particularly well-suited for optimizing CNS-exposed agonists where balanced lipophilicity is critical [1].

Optimization of ADME Properties for Kinase Inhibitors

For kinase inhibitor programs where the hinge-binding motif contains a primary amine, substituting a simpler amine with 1-cyclopropylcyclopentan-1-amine can be a rational strategy to modulate lipophilicity and metabolic stability. Its single HBD and intermediate LogP of 1.1 offer a replacement that increases steric bulk and lipophilicity in a controlled manner compared to cyclopentanamine (LogP 0.6), potentially enhancing kinase selectivity while maintaining a favorable ADME profile [1].

Covalent Fragment-Based Drug Discovery (FBDD)

The constrained primary amine, with a single rotatable bond, serves as a well-defined, minimalist warhead for covalent fragment libraries. When functionalized with an electrophilic 'warhead' (e.g., an acrylamide), the rigid cyclopentane scaffold pre-organizes the fragment's binding conformation, potentially leading to higher fragment hit rates and more reliable SAR. The hydrochloride salt form ensures aqueous solubility for biochemical screening [1].

Quote Request

Request a Quote for 1-Cyclopropylcyclopentan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.